molecular formula C16H26N2O3S2 B2737123 N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide CAS No. 2415519-85-4

N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide

Cat. No.: B2737123
CAS No.: 2415519-85-4
M. Wt: 358.52
InChI Key: CYYRWWKLKZAGJK-UHFFFAOYSA-N
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Description

N-[2-(Cyclohexen-1-yl)ethyl]-N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, an ethyl chain, and a dithiepan ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Cyclohexen-1-yl)ethyl]-N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide typically involves multiple steps:

    Formation of the Cyclohexen-1-yl Ethyl Intermediate: This step involves the reaction of cyclohexene with ethyl bromide in the presence of a strong base such as sodium hydride to form the cyclohexen-1-yl ethyl intermediate.

    Synthesis of the 6-Hydroxy-1,4-dithiepan Intermediate: This intermediate is synthesized by reacting 1,4-dithiane with formaldehyde and a reducing agent like sodium borohydride to introduce the hydroxyl group.

    Coupling Reaction: The final step involves coupling the two intermediates using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired oxamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the coupling reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the dithiepan ring can undergo oxidation to form a ketone or aldehyde.

    Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane ring.

    Substitution: The ethyl chain can undergo substitution reactions, particularly nucleophilic substitutions, where the ethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of azides or thiol-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(Cyclohexen-1-yl)ethyl]-N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, this compound can be used to study the effects of oxamide derivatives on cellular processes. Its ability to interact with various biomolecules makes it a valuable tool for probing biochemical pathways.

Medicine

In medicine, derivatives of this compound may have potential as therapeutic agents. The presence of the dithiepan ring, which is similar to structures found in some drugs, suggests that it could be modified to enhance its pharmacological properties.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique structural features of the oxamide group.

Mechanism of Action

The mechanism of action of N-[2-(Cyclohexen-1-yl)ethyl]-N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide involves its interaction with molecular targets such as enzymes or receptors. The oxamide group can form hydrogen bonds with active sites, while the cyclohexene and dithiepan rings provide structural stability and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(Cyclohexen-1-yl)ethyl]acetamide: Similar structure but lacks the dithiepan ring.

    N’-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]urea: Contains the dithiepan ring but has a urea group instead of an oxamide group.

    Cyclohexenone derivatives: Compounds with similar cyclohexene structures but different functional groups.

Uniqueness

N-[2-(Cyclohexen-1-yl)ethyl]-N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide is unique due to the combination of the cyclohexene ring, the ethyl chain, and the dithiepan ring with a hydroxyl group. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.

This detailed overview provides a comprehensive understanding of N-[2-(Cyclohexen-1-yl)ethyl]-N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3S2/c19-14(17-7-6-13-4-2-1-3-5-13)15(20)18-10-16(21)11-22-8-9-23-12-16/h4,21H,1-3,5-12H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYRWWKLKZAGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC2(CSCCSC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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